molecular formula C14H14N2O3S B2833185 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119998-71-7

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2833185
CAS No.: 2119998-71-7
M. Wt: 290.34
InChI Key: QJSACWZHFZCILB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is an interesting organic compound with a complex structure that combines a cyclopropylmethyl group, a thienyl moiety, and a dihydrofuro[3,4-d]pyrimidine scaffold. This compound stands out due to its unique combination of structural elements, which could potentially lead to diverse chemical and biological activities.

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step procedures. The synthetic routes can include:

  • Formation of the cyclopropylmethyl group: Starting from a suitable precursor, the cyclopropylmethyl moiety can be introduced through reactions such as cyclopropanation.

  • Incorporation of the thienyl group: The thienyl group can be attached via cross-coupling reactions, often involving palladium-catalyzed processes.

  • Construction of the dihydrofuro[3,4-d]pyrimidine core: This key step may involve cyclization reactions using intermediates derived from furo[3,4-d]pyrimidine derivatives.

Industrial production methods may leverage catalytic processes and continuous flow systems to enhance yield and efficiency, minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can participate in various chemical reactions, such as:

  • Oxidation: It can be oxidized to introduce functional groups or to convert specific moieties within the molecule. Common reagents include m-chloroperoxybenzoic acid (m-CPBA) and other peroxides.

  • Reduction: The compound can undergo reduction reactions to modify its oxidation state. Typical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various substitution reactions can be performed, such as halogenation, nitration, or sulfonation, under appropriate conditions.

The major products of these reactions depend on the specific reagents and conditions used, but they typically involve modification of the cyclopropylmethyl and thienyl groups or the dihydrofuro[3,4-d]pyrimidine core.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione finds applications across various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

  • Medicine: Explored for potential therapeutic uses based on its biological activities, including potential drug development.

  • Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific biological context, but may include inhibition of specific enzymatic activities or modulation of receptor signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione stands out due to its unique structural elements. Similar compounds may include:

  • Furo[3,4-d]pyrimidine derivatives without the cyclopropylmethyl or thienyl groups, which may exhibit different biological activities.

  • Compounds with the thienyl group but different core structures, leading to varied chemical and biological properties.

There you go—a deep dive into a rather intricate compound! Pretty fascinating, huh?

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization. For example:

  • Step 1 : Cyclocondensation of substituted furan or pyrimidine precursors with thienyl groups under acidic catalysis (e.g., silica-supported acid catalysts, as used in analogous pyrimidine-dione syntheses) .
  • Step 2 : Introduction of the cyclopropylmethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Purification using column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, dihedral angles between aromatic rings (thienyl and furopyrimidine) can influence chemical shifts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or enantiomeric purity?

  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent polarity, and catalyst loading. For example, silica-supported catalysts reduce reaction times by 30–40% in similar pyrimidine syntheses .
  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers, as demonstrated by ICReDD’s workflow for reaction optimization .

Q. What strategies are effective for evaluating biological activity, given structural similarities to bioactive pyrimidine derivatives?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, polymerases) using fluorescence-based assays. Structural analogs like chromeno-pyrimidine-diones show antimicrobial activity via DNA intercalation .
  • Structure-Activity Relationship (SAR) Studies : Modify the cyclopropylmethyl or thienyl groups and test changes in bioactivity using comparative molecular field analysis (CoMFA) .

Q. How can mechanistic insights into its chemical reactivity be elucidated?

  • Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange at reactive sites (e.g., the furopyrimidine ring) to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attacks .

Q. How should researchers address contradictions in reported data (e.g., conflicting biological activity results)?

  • Cross-Validation : Replicate experiments using orthogonal methods (e.g., HPLC vs. LC-MS for purity checks) .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like solvent impurities or assay protocols (e.g., IC50_{50} variations due to buffer conditions) .

Q. What computational tools are suitable for predicting its physicochemical properties?

  • Quantum Chemistry Software : Gaussian or ORCA for calculating logP, pKa, and solubility. For example, dihydroxypropyl modifications in analogous compounds alter hydrophilicity by 15–20% .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) using AMBER or GROMACS .

Q. Methodological Best Practices

  • Reproducibility : Document all synthetic steps (e.g., catalyst batch, drying time) to minimize variability .
  • Data Transparency : Share raw spectroscopic files (e.g., JCAMP-DX for NMR) in supplementary materials .
  • Ethical Compliance : Adhere to guidelines for handling non-FDA-approved compounds, including restrictions on human/animal testing .

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13-11-9(7-19-13)16(6-8-3-4-8)14(18)15-12(11)10-2-1-5-20-10/h1-2,5,8,12H,3-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSACWZHFZCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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